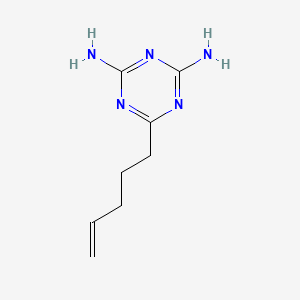
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- typically involves the trimerization of nitriles or the nucleophilic substitution of cyanuric chloride. One common method is the reaction of cyanuric chloride with a suitable amine under controlled conditions. For instance, the reaction of cyanuric chloride with 4-pentenylamine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of triazine derivatives often employs large-scale reactors and optimized conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and product yields in the synthesis of triazine-based polymers .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with target molecules. These interactions can influence various biological pathways, leading to its observed effects. For instance, in cancer cells, it may inhibit specific enzymes or signaling pathways, thereby reducing cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
6-Phenyl-1,3,5-triazine-2,4-diamine: Similar structure but with a phenyl group instead of a pentenyl group.
6-Chloro-1,3,5-triazine-2,4-diamine: Contains a chloro group, which can significantly alter its reactivity and applications.
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: A class of compounds with various aryl groups attached, showing diverse biological activities.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- is unique due to the presence of the pentenyl group, which can impart specific chemical and biological properties. This structural feature can influence its reactivity, making it suitable for particular applications in research and industry .
Propiedades
Número CAS |
22176-45-0 |
|---|---|
Fórmula molecular |
C8H13N5 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
6-pent-4-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H13N5/c1-2-3-4-5-6-11-7(9)13-8(10)12-6/h2H,1,3-5H2,(H4,9,10,11,12,13) |
Clave InChI |
DNROWNDXCCMFHU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC1=NC(=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



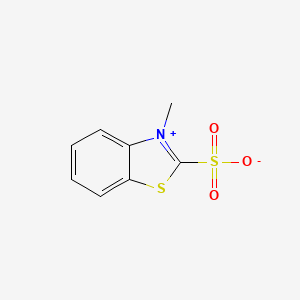
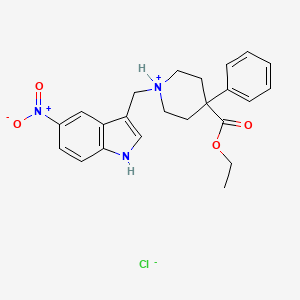
![ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13740536.png)
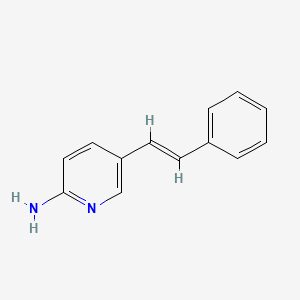
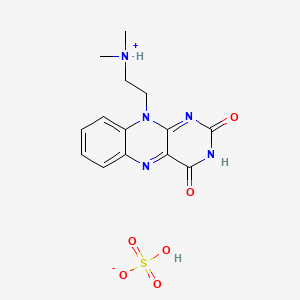
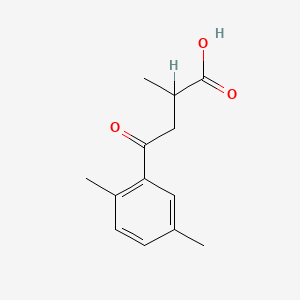

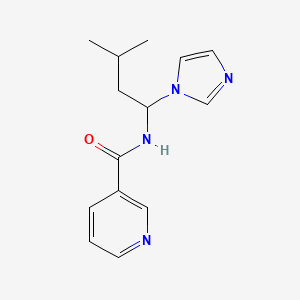


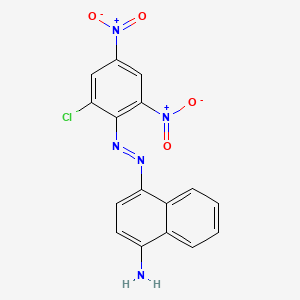
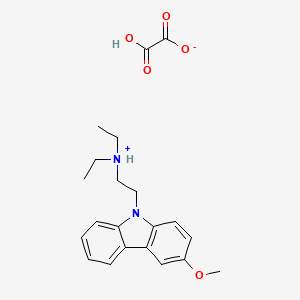
![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)
